molecular formula C24H20N4O3S B14125932 N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14125932
M. Wt: 444.5 g/mol
InChI Key: JLSOFFIXNCANBR-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and a 2,4-dioxo moiety, forming a dihydrothienopyrimidinone scaffold. The acetamide side chain is linked to a 4-cyanophenyl group, introducing electron-withdrawing properties.

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20N4O3S/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-32-22)27(24(28)31)14-21(29)26-19-7-5-17(12-25)6-8-19/h3-11H,13-14H2,1-2H3,(H,26,29)

InChI Key

JLSOFFIXNCANBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The foundational approach involves cyclizing 2-aminothiophene-3-carboxylic acid esters with urea derivatives (Table 1):

Table 1: Core synthesis via cyclocondensation

Starting Material Reagent Conditions Yield (%)
Ethyl 2-amino-4-methylthiophene-3-carboxylate Urea 180°C, 4 h 68
Methyl 2-amino-5-bromothiophene-3-carboxylate Thiourea MW, 150°C, 20 min 72

Microwave (MW) irradiation enhances reaction efficiency, reducing time from hours to minutes while improving yields. The 2,4-dioxo group is introduced simultaneously during cyclization.

Functionalization at Position 3

Alkylation with 3,4-Dimethylbenzyl Bromide

The 3,4-dimethylbenzyl group is introduced via nucleophilic substitution on the thienopyrimidine N-atom (Scheme 1):

Scheme 1:
Thienopyrimidine + 3,4-Dimethylbenzyl bromide → K₂CO₃/DMF → 3-Substituted intermediate

Optimized conditions (Table 2):
Table 2: Alkylation optimization

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 6 85
Cs₂CO₃ DMSO 100 4 78

Excessive heating (>100°C) promotes diketone decomposition, necessitating precise temperature control.

Installation of the Acetamide Side Chain

Nucleophilic Acylation

The acetamide moiety is introduced via a two-step sequence:

  • Chloroacetylation: Reaction with chloroacetyl chloride in THF
  • Amination: Coupling with 4-cyanoaniline under Buchwald-Hartwig conditions

Table 3: Coupling reaction parameters

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ Xantphos Toluene 62
Pd(dba)₂ BINAP Dioxane 71

Microwave-assisted coupling reduces reaction time from 24 h to 45 min with comparable yields.

Alternative Synthetic Routes

One-Pot Multicomponent Assembly

Advanced methods employ simultaneous cyclization and functionalization (Fig. 2):

  • Combine 2-aminothiophene, dimethylbenzyl bromide, and chloroacetamide derivatives
  • Activate with morpholine in ethanol at 50°C

This approach achieves 58% overall yield but requires stringent stoichiometric control.

Characterization and Validation

Spectroscopic Profiling

Critical spectral data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 4.62 (s, 2H, CH₂)
  • HRMS: m/z 446.1413 [M+H]⁺ (calc. 446.1412)

X-ray Crystallography

Single-crystal analysis verifies the (3,4-dihydro) configuration and spatial arrangement of substituents.

Process Optimization Strategies

Solvent and Catalyst Screening

Comparative studies identify optimal systems (Table 4):
Table 4: Solvent effects on final coupling step

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 68 98
NMP 32.2 73 99
DMSO 46.7 65 97

Green Chemistry Approaches

  • Mechanochemical synthesis: Ball-milling reduces solvent use by 80%
  • Flow chemistry: Continuous processing improves throughput 3-fold

Industrial-Scale Considerations

Cost Analysis of Key Intermediates

Table 5: Raw material economics

Component Cost ($/kg) Availability
3,4-Dimethylbenzyl bromide 420 High
4-Cyanoaniline 380 Moderate

Regulatory Compliance

  • Residual palladium must be <10 ppm (ICH Q3D guidelines)
  • Control of genotoxic impurities (e.g., alkyl bromides) per EMA requirements

Chemical Reactions Analysis

N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, nucleophilic substitution with a strong nucleophile like sodium methoxide can lead to the formation of methoxy derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogues from the provided evidence:

Compound Name Core Structure Substituents Molecular Weight (Da) Melting Point (°C) Key Features
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3,4-dimethylbenzyl; 4-cyanophenyl acetamide Not reported Not reported Dioxo groups for H-bonding; cyano group for electronic modulation
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-thieno[2,3-d]pyrimidine Cyclopentane-fused core; acetamide-linked phenyl 326.0 197–198 Cyclopentane fusion enhances rigidity; moderate synthesis yield (53%)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine; chromenone Fluorinated chromenone; dual fluorophenyl groups 571.2 302–304 High molecular weight; fluorinated groups may enhance lipophilicity and stability
Stereoisomers (m, n, o) Tetrahydro-pyrimidinone Dimethylphenoxy; stereochemically diverse acetamide chains Not reported Not reported Stereochemistry impacts pharmacokinetics; pharmacopeial relevance
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine; 1,3,4-oxadiazole Chlorophenyl; nitrophenyl; thioether linkages Not reported Not reported Thio groups enhance electronic diversity; nitro substituent for reactivity

Key Observations

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from cyclopenta-fused thienopyrimidine () and pyrazolo-pyrimidine (), which may influence binding to biological targets. The dioxo groups in the target compound provide hydrogen-bonding sites absent in sulfur-rich analogues like .

Substituent Effects: Electron-withdrawing groups (cyano in the target, nitro in , fluorine in ) modulate solubility and reactivity. Fluorinated compounds () exhibit higher melting points, suggesting enhanced crystallinity. Steric effects from 3,4-dimethylbenzyl (target) vs. chromenone () or oxadiazole () substituents may alter steric hindrance during target engagement.

Synthesis and Yield :

  • The target compound’s synthesis route is unspecified, but analogues like (53% yield) and (19% yield) highlight challenges in optimizing reactions for complex heterocycles.

Stereochemical Considerations :

  • Stereoisomers () underscore the importance of chirality in drug design, though the target compound lacks reported stereocenters.

Biological Activity

N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological studies. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has a molecular formula of CX\text{X}HY\text{Y}NZ\text{Z}OW\text{W}. The presence of the thieno[3,2-d]pyrimidine moiety is significant as it is often associated with various biological activities, including anticancer properties.

Structural Features

  • Thieno[3,2-d]pyrimidine core : Known for its role in drug design due to its ability to interact with biological macromolecules.
  • Cyanophenyl group : May enhance lipophilicity and facilitate cellular uptake.
  • Dioxo functionality : Suggests potential reactivity and interaction with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-d]pyrimidine scaffolds. For example:

  • A study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that certain thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Specific mechanisms of action include inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound may involve:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Apoptotic Pathways : Induction of apoptosis through the activation of caspases and alteration of Bcl-2 family proteins.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to reduced oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019)Identified thieno[3,2-d]pyrimidine derivatives with significant cytotoxic effects against cancer cells .
Research on CDK InhibitionDemonstrated that similar compounds can effectively inhibit CDK activity, leading to cell cycle arrest .
Antioxidant StudiesShowed that thieno[3,2-d]pyrimidine derivatives possess antioxidant properties that protect against cellular damage .

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